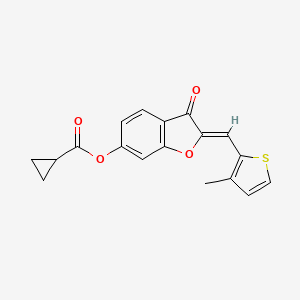

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

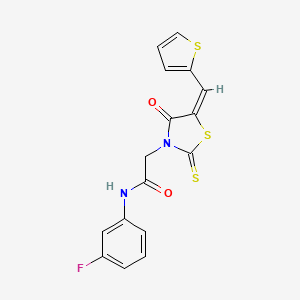

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . Other multicomponent reactions have also been developed for the synthesis of 2-aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds, including “(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate”, is often confirmed using techniques such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, Z-isomer significantly favored the formation of 2-nitrothiophenes in comparison with E-isomer . In addition, intermediates can be converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization .Wissenschaftliche Forschungsanwendungen

Photocycloaddition and Luminescence Sensing

The use of a coordination polymer involving a similar structure to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate was examined in a study by Hu et al. (2015). The research focused on the synthesis, structure, and selective luminescence sensing properties of iron(III) ions, showcasing the compound's potential in photodimerization and dye adsorption properties (Hu, Shi, Chen, & Lang, 2015).

Synthesis of Isomeric Compounds

Kucherenko, Zadorozhny, and Kovtunenko (2008) explored the condensation of specific acids with esters of amino thiophene carboxylic acids, leading to the synthesis of isomeric benzofuran and thiophene derivatives. This study highlights the versatile synthetic applications of compounds structurally related to this compound (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

Mechanistic Insights in Cyclization Reactions

In the study by Kimball et al. (2002), the cyclization of triazenes to form various molecular structures, including cyclopropane derivatives, was investigated. This research provides valuable mechanistic insights into the formation of compounds similar to this compound, revealing potential pathways and intermediates (Kimball, Weakley, Herges, & Haley, 2002).

Optoelectronic Properties

Wang, Pålsson, Batsanov, and Bryce (2006) examined 2,5-diphenyl-1,3,4-oxadiazole derivatives, focusing on their synthesis and optoelectronic properties. The study's relevance lies in the structural similarities with the compound , providing insights into the potential optoelectronic applications of such structures (Wang, Pålsson, Batsanov, & Bryce, 2006).

Palladium-Catalysed Synthesis

Bacchi et al. (2004) explored the palladium-catalyzed synthesis of benzofuran derivatives, offering a direct method to create structures similar to the compound of interest. This study highlights the potential of palladium-catalyzed reactions in synthesizing complex organic structures (Bacchi, Costa, Ca', Fabbricatore, Fazio, Gabriele, Nasi, & Salerno, 2004).

Zukünftige Richtungen

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S/c1-10-6-7-23-16(10)9-15-17(19)13-5-4-12(8-14(13)22-15)21-18(20)11-2-3-11/h4-9,11H,2-3H2,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWARKLLFYRQPR-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2423454.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2423455.png)